5-Bromocinnoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24257-88-3 |
|---|---|
Molecular Formula |
C8H5BrN2 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
5-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChI Key |
RFPGSUNKMXQPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Bromocinnoline
Nucleophilic Substitution Reactions at the Bromo-Position
Nucleophilic aromatic substitution (SNAr) is a key pathway for the functionalization of electron-deficient aromatic halides like 5-bromocinnoline (B6228990). fishersci.co.uk The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.uk The aromaticity is subsequently restored upon the expulsion of the bromide leaving group. The rate and feasibility of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
The introduction of nitrogen-based nucleophiles is a common strategy for derivatizing aryl halides.
Amines : The reaction of this compound with various primary or secondary amines can lead to the formation of 5-aminocinnoline derivatives. These reactions often require elevated temperatures and the presence of a base to neutralize the hydrogen bromide generated. fishersci.co.ukyoutube.com The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the C5 position of the cinnoline (B1195905) ring. chemistryguru.com.sgyoutube.com However, these reactions can sometimes be challenging and may lead to a mixture of products if the amine itself can undergo further reactions. youtube.comlibretexts.org
Azides : The azide (B81097) ion (N₃⁻) is an excellent nucleophile and can be used to displace the bromide from the 5-position, yielding 5-azidocinnoline. masterorganicchemistry.com This transformation is typically achieved using sodium azide in a polar aprotic solvent. nih.gov The resulting 5-azidocinnoline is a valuable intermediate, as the azide group can undergo further transformations, such as reduction to an amine or participation in cycloaddition reactions. masterorganicchemistry.com
Table 1: Representative Conditions for Nucleophilic Substitution with Nitrogen Functionalities Note: Data is based on general procedures for similar aromatic systems due to limited specific data on this compound.
| Nucleophile | Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Amine | R¹R²NH | DMSO, DMF, or NMP | Heat, Auxiliary Base (e.g., K₂CO₃) | 5-(Dialkyl/Aryl)aminocinnoline |
| Azide | NaN₃ | DMF or DMSO | Heat | 5-Azidocinnoline |
Beyond nitrogen, other heteroatom nucleophiles can be employed to functionalize the 5-position of the cinnoline core.
Oxygen Nucleophiles : Alkoxides and phenoxides can react with this compound to form the corresponding ethers. These reactions are typically carried out under basic conditions, for instance, using sodium hydride to deprotonate an alcohol or phenol, thus generating a more potent nucleophile. fishersci.co.uk
Sulfur Nucleophiles : Thiolate anions, generated from the deprotonation of thiols, are powerful nucleophiles that can readily displace the bromide to form 5-thioethers. libretexts.orgmsu.edu Sulfur's high polarizability and nucleophilicity make these reactions generally efficient. youtube.com These reactions can sometimes be initiated by photostimulation in a radical nucleophilic substitution (SRN1) mechanism. umich.edu
Table 2: Representative Conditions for Nucleophilic Substitution with Other Heteroatoms Note: Data is based on general procedures for similar aromatic systems due to limited specific data on this compound.
| Nucleophile Type | Reagent Example | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Oxygen | Sodium Phenoxide (NaOAr) | THF or DMF | Heat | 5-Aryloxycinnoline |
| Sulfur | Sodium Thiophenoxide (NaSPh) | DMSO or DMF | Room Temp to Heat | 5-(Phenylthio)cinnoline |
Cross-Coupling Reactions Involving the Bromine Moiety
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is well-suited for these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Palladium-catalyzed aminocarbonylation allows for the introduction of a carboxamide functional group. In this reaction, this compound reacts with an amine and carbon monoxide in the presence of a palladium catalyst. This transformation is highly efficient for producing a variety of amide derivatives. For instance, the aminocarbonylation of a bromocinnoline substrate has been shown to proceed in good yield, although it may require slightly higher reaction temperatures compared to other substrates, potentially due to steric factors.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgnrochemistry.com The reaction of this compound with various terminal alkynes provides a direct route to 5-alkynylcinnoline derivatives. The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com
Table 3: Typical Conditions for Sonogashira Coupling Note: Data is based on general procedures for similar bromo-aromatic systems.
| Component | Example Reagent/Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Cu Co-catalyst | Copper(I) Iodide (CuI) |
| Base/Solvent | Triethylamine or Diisopropylamine/THF |
| Temperature | Room Temperature to Mild Heat |
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. harvard.edu The coupling of this compound with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base, would yield 5-aryl or 5-heteroarylcinnoline derivatives. uzh.ch
Table 4: Typical Conditions for Suzuki Coupling Note: Data is based on general procedures for similar bromo-aromatic systems.
| Component | Example Reagent/Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, DME, or Toluene |
| Temperature | 80-110 °C |
Oxidation and Reduction Pathways of the Cinnoline Core
The cinnoline core of this compound is susceptible to both oxidation and reduction, providing avenues for diverse functionalization.
Oxidation: The nitrogen atoms within the cinnoline ring can undergo selective oxidation. youtube.com Treating cinnoline derivatives with oxidizing agents like peroxy acids typically results in the formation of N-oxides. The specific position of N-oxidation can be affected by the electronic properties of substituents on the ring. For cinnolines in general, oxidation often produces a mixture of N1-oxides and N2-oxides. The bromine atom at the 5-position, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, can influence the regioselectivity of this reaction. A novel method for synthesizing cinnolines involves a Rh(III)-catalyzed cascade oxidative coupling/cyclization reaction of Boc-arylhydrazines and alkynes. acs.org
Reduction: The reduction of the cinnoline nucleus can occur through various pathways, contingent on the reducing agent and reaction conditions. youtube.com For instance, catalytic hydrogenation can lead to the saturation of the heterocyclic ring. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve partial or complete reduction of the N=N double bond and the aromatic system. It is noteworthy that halogens in the aromatic ring can be unstable against reducing agents and may be substituted by a hydrogen atom. researchgate.net
| Reagent/Reaction | Transformation | Resulting Compound Type |
| Peroxy Acids (e.g., mCPBA) | N-oxidation | This compound N-oxide |
| Catalytic Hydrogenation | Ring saturation | Tetrahydro-5-bromocinnoline |
| Sodium Borohydride (NaBH₄) | Partial reduction | Dihydro-5-bromocinnoline |
| Lithium Aluminum Hydride (LiAlH₄) | Complete reduction | Reduced this compound derivatives |
Expansion of the this compound Scaffold
The this compound framework is a valuable starting point for constructing more intricate, polycyclic systems. libretexts.org
Annulation reactions are a key strategy for forming new rings fused to the cinnoline core. wikipedia.orgchim.it These methods often utilize the bromine atom at the 5-position as a handle for transition metal-catalyzed cross-coupling reactions. uomustansiriyah.edu.iq The process typically involves introducing a functionalized side chain, which then undergoes intramolecular cyclization to form a new fused ring. uomustansiriyah.edu.iqijper.org For example, a Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, is a classic method for creating a six-membered ring. wikipedia.org
Oxidative annulation is another significant approach in organic synthesis for creating fused ring systems. researchgate.net Recent advancements have highlighted strategies such as catalytic C–H bond activation and photo-induced oxidative cyclization for quinoline (B57606) synthesis, which can be conceptually applied to cinnoline systems. mdpi.com
| Annulation Strategy | Key Transformation | Resulting Fused System |
| Robinson Annulation | Michael addition followed by Aldol condensation | Cyclohexenone-fused cinnoline |
| Oxidative Annulation | C-H activation and cyclization | Various fused aromatic systems |
| [4+2] Annulation | Diels-Alder type reaction | Benzo-fused cinnolines |
The introduction of diverse and complex side chains at the 5-position of the cinnoline ring is primarily accomplished through transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-bromine bond makes this compound an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form carbon-carbon bonds by coupling this compound with a wide variety of boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, and some alkyl groups.
Sonogashira Coupling: Catalyzed by palladium and copper complexes, this reaction couples this compound with terminal alkynes. This is a powerful method for installing alkynyl moieties, which are versatile functional groups for further chemical modifications.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a broad range of primary and secondary amines at the 5-position.
Heck Coupling: The Heck reaction can be utilized to introduce alkenyl side chains by reacting this compound with alkenes in the presence of a palladium catalyst.
These cross-coupling reactions provide a robust and versatile toolkit for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of compounds with tailored properties. pnrjournal.com
| Cross-Coupling Reaction | Reagent Type | Bond Formed | Introduced Side Chain |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl |
| Buchwald-Hartwig | Amine | C-N | Amino |
| Heck | Alkene | C-C | Alkenyl |
Theoretical and Computational Investigations of 5 Bromocinnoline Systems
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. For 5-bromocinnoline (B6228990), these aspects would be theoretically investigated using a combination of sophisticated computational methods.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and spectroscopic characteristics.
A typical DFT study on this compound would involve the selection of an appropriate functional and basis set to achieve a balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP or M06-2X, combined with a basis set such as 6-311++G(d,p), are commonly used for halogenated aromatic systems. nih.gov
Key parameters that would be calculated and analyzed include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.
Electronic Energies: The total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about the bonding interactions, charge distribution on individual atoms, and the nature of the lone pairs and delocalized electrons within the cinnoline (B1195905) ring system.
A hypothetical data table summarizing the results of a DFT study on this compound is presented below.
| Parameter | Calculated Value |
| Total Electronic Energy | Value (Hartree) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, which is particularly important for aromatic systems like cinnoline. While DFT calculations inherently use molecular orbitals, a more in-depth analysis of the MOs of this compound would offer further insights.
This would involve:
Orbital Energy Level Diagram: Constructing an energy level diagram to illustrate the relative energies of the molecular orbitals. This diagram helps in understanding electronic transitions, which are relevant to the molecule's spectroscopic properties.
Contribution of Atomic Orbitals: Analyzing the contribution of the atomic orbitals of carbon, nitrogen, hydrogen, and bromine to each molecular orbital. This would reveal the extent of electron delocalization and the influence of the bromine substituent on the electronic structure of the cinnoline core.
Conformational Analysis and Molecular Dynamics Simulations
While the cinnoline ring system is largely planar, the molecule as a whole may exhibit some degree of flexibility. Conformational analysis and molecular dynamics (MD) simulations would be employed to explore the potential energy surface and dynamic behavior of this compound.
Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy conformers of this compound. This is particularly relevant if the molecule has flexible side chains, though in the case of this compound itself, the number of conformers is expected to be limited.
Potential Energy Surface (PES) Scan: A PES scan would be conducted by systematically varying specific dihedral angles to map the energy landscape and identify the transition states connecting different conformers.
Molecular Dynamics Simulations: MD simulations would provide a time-resolved view of the molecule's motion. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, one can study its dynamic behavior, including conformational changes and interactions with the solvent molecules. nih.gov Analysis of the MD trajectory would reveal information about the stability of different conformations and the flexibility of the molecule over time.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve studying its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
A typical mechanistic study would involve:
Locating Transition States (TS): Identifying the transition state structures for each step of a proposed reaction mechanism. This is a critical step as the TS represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that the located transition state connects the correct reactants and products.
Activation Energy Barrier Calculation: Calculating the energy difference between the reactants and the transition state to determine the activation energy barrier for the reaction. A lower activation energy indicates a faster reaction rate.
Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions.
Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions and local softness, would be calculated to predict the most reactive sites for electrophilic, nucleophilic, and radical attacks. For example, the Fukui function can help identify which atom in the cinnoline ring is most susceptible to nucleophilic attack.
Regioselectivity and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, computational models can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. This is particularly important in the synthesis of complex molecules where multiple outcomes are possible.
Computational Thermochemistry of Cinnoline Derivatives
Computational thermochemistry focuses on the accurate calculation of thermodynamic properties of molecules. For this compound and its derivatives, this would involve:
Enthalpy of Formation: Calculating the standard enthalpy of formation (ΔHf°) using high-level ab initio methods or composite methods like G3 or G4 theory. These methods provide highly accurate thermochemical data that can be compared with experimental values if available.
Heat Capacity and Entropy: Calculating the heat capacity (Cp) and entropy (S°) at different temperatures. These values are essential for understanding the temperature dependence of chemical reactions and equilibria involving this compound.
Bond Dissociation Energies (BDEs): Calculating the energy required to break specific bonds in the molecule, such as the C-Br bond. BDEs are important for understanding the molecule's stability and its potential to undergo radical reactions.
A hypothetical data table summarizing the results of a computational thermochemistry study on this compound is presented below.
| Thermodynamic Property | Calculated Value |
| Standard Enthalpy of Formation (ΔHf°) | Value (kJ/mol) |
| Standard Entropy (S°) | Value (J/mol·K) |
| C-Br Bond Dissociation Energy | Value (kJ/mol) |
Advanced Spectroscopic Characterization in 5 Bromocinnoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 5-Bromocinnoline (B6228990), ¹H and ¹³C NMR, supplemented by two-dimensional techniques, provide definitive evidence for its covalent framework.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the five aromatic protons on the bicyclic ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, as well as by anisotropic effects from the aromatic rings. Protons on the pyridazine (B1198779) ring (H-3 and H-4) are typically found further downfield compared to those on the benzene (B151609) ring due to the deshielding effect of the adjacent nitrogen atoms. The proton ortho to the bromine atom (H-6) would also be expected to show a downfield shift.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would exhibit eight distinct signals for the eight carbon atoms of the cinnoline (B1195905) core. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (C-4a, C-8a, C-3, and C-4) are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the heteroatoms.
| Predicted ¹H NMR Data for this compound | |
|---|---|
| Proton Position | Predicted Chemical Shift (δ, ppm) |
| H-3 | ~9.2 - 9.4 |
| H-4 | ~8.0 - 8.2 |
| H-6 | ~8.1 - 8.3 |
| H-7 | ~7.8 - 8.0 |
| H-8 | ~7.9 - 8.1 |
| Predicted ¹³C NMR Data for this compound | |
|---|---|
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 152 |
| C-4 | ~125 - 127 |
| C-4a | ~148 - 150 |
| C-5 | ~118 - 120 |
| C-6 | ~135 - 137 |
| C-7 | ~130 - 132 |
| C-8 | ~128 - 130 |
| C-8a | ~145 - 147 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as between H-3 and H-4 on the pyridazine ring, and among H-6, H-7, and H-8 on the benzene ring. This helps to map out the proton arrangement on each individual ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the unambiguous assignment of carbon signals for all protonated carbons (C-3, C-4, C-6, C-7, and C-8) by linking their resonances to the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For instance, correlations from H-4 to carbons C-5 and C-8a, and from H-6 to C-8 and C-4a would be expected, confirming the fusion of the two heterocyclic rings and the position of the bromine atom.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is measured. libretexts.org
For this compound (C₈H₅BrN₂), the presence of a bromine atom is a key diagnostic feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uklibretexts.org This results in a characteristic isotopic pattern for the molecular ion, which appears as two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2). chemguide.co.uk This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.
The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information. youtube.com Plausible fragmentation pathways for this compound could include the loss of a nitrogen molecule (N₂), which is a common fragmentation for many N-N bonded heterocyclic systems, followed by the loss of the bromine radical (Br•) or hydrogen cyanide (HCN).
| Predicted Mass Spectrometry Data for this compound | |
|---|---|
| Ion/Fragment | Predicted m/z Value |
| [C₈H₅⁷⁹BrN₂]⁺ (M⁺) | 208 |
| [C₈H₅⁸¹BrN₂]⁺ (M+2) | 210 |
| [C₈H₅Br]⁺ | 180/182 |
| [C₈H₅N₂]⁺ | 129 |
| [C₇H₄Br]⁺ | 155/157 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and provide a characteristic "fingerprint" spectrum that is unique to the molecule's structure. fiveable.me
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment during the vibration. ksu.edu.sa The IR spectrum of this compound would show characteristic absorption bands for aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and various C-H in-plane and out-of-plane bending modes in the fingerprint region (below 1400 cm⁻¹). The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. fiveable.me A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. ksu.edu.sa For this compound, symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, are often strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the fused ring system.
The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
| Predicted Vibrational Frequencies (cm⁻¹) for this compound | |
|---|---|
| Vibrational Mode | Expected Wavenumber Range |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C/C=N Ring Stretch | 1610 - 1450 |
| Aromatic C-H In-plane Bend | 1300 - 1000 |
| Aromatic C-H Out-of-plane Bend | 900 - 675 |
| C-Br Stretch | 600 - 500 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique provides information about the electronic structure and conjugation within a molecule. fiveable.me
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.ukuzh.ch
π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system of the cinnoline ring gives rise to these transitions.
n → π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. uzh.ch
The position of the maximum absorption wavelength (λ_max) is sensitive to the molecular structure. The presence of the bromine atom, an auxochrome, may cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands compared to unsubstituted cinnoline, depending on the interplay of its inductive and resonance effects.
| Predicted UV-Visible Absorption Data for this compound | |
|---|---|
| Electronic Transition | Expected λ_max Range (nm) |
| π → π | ~220 - 280 |
| π → π (lower energy) | ~300 - 340 |
| n → π* | ~380 - 420 |
Integration of Spectroscopic Data with Computational Models
Modern research increasingly integrates experimental spectroscopic data with computational chemistry to achieve a more profound understanding of molecular properties. tsijournals.com Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties, including spectroscopic parameters. nih.gov
For this compound, DFT calculations can be employed to:
Predict NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts. Comparing calculated ¹H and ¹³C NMR spectra with experimental data aids in the definitive assignment of complex signals and can help resolve structural ambiguities. ruc.dkacs.org
Simulate Vibrational Spectra: DFT can calculate the vibrational frequencies and intensities for both IR and Raman spectra. researchgate.net This theoretical spectrum is invaluable for assigning the experimental bands to specific molecular motions, providing a detailed vibrational analysis.
Model Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com This allows for a theoretical assignment of the observed absorption bands to specific electronic excitations.
The synergy between experimental measurements and DFT calculations provides a robust framework for the complete and accurate characterization of this compound, validating experimental findings and offering deeper insights into its structural and electronic properties. ruc.dk
Applications of 5 Bromocinnoline in Advanced Organic Synthesis
Role as a Precursor for Diverse Heterocyclic Compounds
Theoretically, 5-Bromocinnoline (B6228990) is a viable precursor for synthesizing a variety of substituted and fused heterocyclic systems. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling : This reaction would involve coupling this compound with various aryl- or heteroaryl-boronic acids or esters to yield 5-aryl- or 5-heteroaryl-cinnolines. Such bi-aryl structures are common motifs in pharmacologically active molecules. nih.govmdpi.com
Sonogashira Coupling : The reaction with terminal alkynes would produce 5-alkynyl-cinnolines. researchgate.netcommonorganicchemistry.comresearchgate.netorganic-chemistry.org These products could undergo subsequent intramolecular cyclization reactions to form novel fused heterocyclic systems, such as furo[c]cinnolines or pyrrolo[c]cinnolines, depending on the nature of the alkyne substituent. airo.co.inresearchgate.netcore.ac.uk
Buchwald-Hartwig Amination : This method would allow for the introduction of a wide range of primary and secondary amines at the 5-position, leading to the synthesis of 5-amino-cinnoline derivatives. wikipedia.orglibretexts.orgresearchgate.net These derivatives are valuable intermediates for further functionalization or as target molecules in medicinal chemistry. globalresearchonline.net
Despite the high potential of these reactions, specific examples with detailed conditions and yields starting from this compound are not available in the reviewed literature.
Scaffold for Complex Molecular Architectures
The rigid, planar structure of the cinnoline (B1195905) ring system makes it an attractive scaffold for the construction of more complex, three-dimensional molecules. By using the bromine at the 5-position as an anchor point, chemists could elaborate the structure through multi-step synthetic sequences. Functional groups introduced via cross-coupling reactions can be further modified to build intricate side chains or to fuse additional ring systems onto the cinnoline core, creating polycyclic compounds with potential applications in materials science or as biological probes. However, specific total syntheses or library developments using this compound as the foundational scaffold are not documented in the available research.
Intermediate in the Synthesis of Ligands and Catalysts
The cinnoline moiety, with its two nitrogen atoms, possesses inherent coordinating properties. This compound could be used to synthesize polydentate ligands. utc.eduunam.mx For instance, substitution of the bromine atom with groups containing additional donor atoms (e.g., pyridyl, pyrazolyl, or phosphino (B1201336) groups) via Suzuki or other coupling reactions would yield ligands capable of chelating to transition metals. The resulting metal complexes could have potential applications in catalysis. While the synthesis of ligands from various heterocyclic cores is a well-established field, specific research detailing the synthesis of ligands derived from this compound and the catalytic activity of their corresponding metal complexes is not presently available.
Building Block for Functional Materials
Functional organic materials often rely on π-conjugated systems with specific electronic properties. The cinnoline ring is an electron-deficient aromatic system, a desirable feature for certain applications in organic electronics.
Conductive Polymers : this compound could theoretically be used as a monomer in polymerization reactions. For example, palladium-catalyzed polycondensation reactions could link multiple cinnoline units together, or copolymerize them with other aromatic monomers, to create conductive polymers with tailored electronic properties. nih.govresearchgate.netekb.egiarjset.comresearchgate.net
Luminescent Materials : The extended π-system of cinnoline derivatives suggests potential for luminescence. By attaching various chromophores to the 5-position via cross-coupling reactions, it might be possible to tune the absorption and emission properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. chalcogen.romdpi.comnih.govnih.gov
While these applications are plausible based on general principles of materials chemistry, there is no specific data or research in the reviewed sources that demonstrates the use of this compound as a building block for such functional materials.
Medicinal Chemistry Research of 5 Bromocinnoline Derivatives: Mechanistic Insights
Investigation of Molecular Target Interactions
The diverse biological activities of cinnoline (B1195905) derivatives stem from their interactions with various molecular targets. While specific targets for 5-bromocinnoline (B6228990) have not been identified in the available literature, research on other cinnoline compounds has revealed engagement with several key biological molecules.
For instance, certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors. nih.gov These compounds interfere with the action of TOP1, an enzyme crucial for DNA replication and repair, leading to cytotoxicity in cancer cells. nih.gov
In the realm of neuroscience, some cinnoline derivatives have been designed as non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA A). nih.gov These compounds bind to the GABA A receptor, a key player in mediating inhibitory neurotransmission in the central nervous system, suggesting potential applications as anxiolytics or sedatives. nih.gov Cinnolinone analogs have also been synthesized and evaluated for their binding affinities to serotonin (B10506) (5-HT2A, 5-HT2C) and dopamine (B1211576) (D2) receptors, indicating a potential for antipsychotic applications, although the affinity for D2 receptors was found to be low in the studied compounds. nih.gov
Mechanisms of Biological Activity
The interaction of cinnoline derivatives with their molecular targets translates into a range of biological activities, which are being explored for various therapeutic applications.
While the direct mechanism of interference with bacterial cell wall synthesis is not extensively detailed for cinnoline derivatives in the provided search results, their broad-spectrum antibacterial activity suggests that this could be a potential mode of action. Cinnoline derivatives bearing a sulphonamide moiety have demonstrated significant activity against a panel of bacteria, including both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. nih.govmdpi.com The combination of the cinnoline scaffold with the sulphonamide group, a well-known pharmacophore in antibacterial agents that inhibit folate synthesis, points towards a potential multi-target or synergistic mechanism of action. mdpi.com
As mentioned earlier, the inhibition of topoisomerase I by substituted dibenzo[c,h]cinnolines is a key mechanism underlying their anticancer properties. nih.gov By stabilizing the enzyme-DNA complex, these compounds lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. nih.gov
Furthermore, the modulation of GABA A receptors by certain cinnoline derivatives highlights their potential to interfere with neuronal signaling pathways. nih.gov By enhancing the inhibitory effects of GABA, these compounds can reduce neuronal excitability, which is a mechanism central to the action of many anxiolytic and sedative drugs. nih.gov
The literature review of cinnoline derivatives indicates their evaluation for various biological activities, including antimalarial properties. mdpi.comijper.orgpnrjournal.com However, the specific antiprotozoal mechanisms of action for these compounds are not detailed in the provided search results. Generally, antimalarial drugs can act through various mechanisms such as inhibiting heme detoxification, protein synthesis, or specific parasitic enzymes. The exploration of cinnoline derivatives in this area suggests they may interact with molecular targets unique to protozoa like Plasmodium falciparum.
Several studies have focused on the anti-inflammatory potential of cinnoline derivatives. nih.gov Pyrazolo[4,3-c]cinnoline derivatives have been synthesized and shown to possess anti-inflammatory activity. nih.gov The mechanism is thought to be related to the modulation of inflammatory pathways. Structure-activity relationship studies have indicated that the nature of substituents on the benzoyl ring of these derivatives plays a crucial role in their anti-inflammatory efficacy. nih.gov
Structure-Activity Relationship (SAR) Studies in Mechanistic Context
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of cinnoline derivatives by understanding how chemical modifications influence their biological activity.
For antibacterial activity , the introduction of a sulphonamide moiety to the cinnoline scaffold has been shown to significantly improve efficacy. nih.govmdpi.com Furthermore, halogen-substituted derivatives demonstrated potent activity at lower concentrations. nih.govmdpi.com In another series of cinnoline derivatives, those with an electron-withdrawing substituent at the phenyl group (without a pyrazoline ring) exhibited increased activity against both Gram-positive and Gram-negative bacteria. nih.gov
In the context of anti-inflammatory activity , for pyrazolo[4,3-c]cinnoline derivatives, compounds with an electron-donating group on the benzoyl ring displayed higher activity. nih.gov The presence of a methylene (B1212753) spacer between the phenyl group and the carbonyl carbon was also found to enhance anti-inflammatory effects, whereas an O-CH2 group led to a decrease in activity. nih.gov
Regarding anticancer activity , SAR studies on substituted dibenzo[c,h]cinnolines revealed that a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring were critical for their topoisomerase I-targeting activity and cytotoxicity. nih.gov
These SAR findings provide a rational basis for the design of new cinnoline derivatives with improved potency and selectivity for their respective molecular targets.
Interactive Data Table: Structure-Activity Relationships of Cinnoline Derivatives
| Biological Activity | Scaffold/Derivative Series | Favorable Structural Features | Unfavorable Structural Features |
| Antibacterial | Cinnoline-sulphonamides | Halogen substitution | - |
| Antibacterial | Cinnolines without pyrazoline ring | Electron-withdrawing group on phenyl moiety | - |
| Anti-inflammatory | Pyrazolo[4,3-c]cinnolines | Electron-donating group on benzoyl ring; Methylene spacer | O-CH2 spacer |
| Anticancer (TOP1 inhibition) | Dibenzo[c,h]cinnolines | Methylenedioxy group on D ring; 2,3-dimethoxy groups on A ring | Removal or replacement of the methylenedioxy group |
Exploration of Cinnoline Derivatives in Drug Discovery (Mechanistic Focus)
The cinnoline nucleus, a bicyclic heterocyclic system, is a cornerstone in the architecture of many compounds with significant pharmaceutical properties. nih.gov Molecules incorporating the cinnoline framework are the subject of extensive research due to their wide array of biological activities, which are contingent on the nature and placement of their substituents. nih.gov Synthetic cinnoline derivatives have been particularly investigated as potential anticancer agents, with research focusing on understanding their specific molecular mechanisms of action. nih.govresearcher.life This exploration has revealed that cinnoline-based compounds can interfere with crucial cellular processes that regulate cancer proliferation and survival by targeting key enzymes like protein kinases and topoisomerases. researcher.life
Inhibition of Protein Kinases
Protein kinases are a critical class of enzymes that regulate a multitude of cellular pathways, and their dysregulation is a common feature in many diseases, including cancer. Cinnoline derivatives have emerged as promising inhibitors of several key protein kinases.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in human cancers. A series of cinnoline derivatives has been developed and evaluated as inhibitors of PI3Ks. nih.gov Many of these compounds demonstrated potent inhibitory activities in the nanomolar range against PI3Ks. nih.gov Notably, one derivative, compound 25 , not only showed high ligand-lipophile efficiency (LLE) but also exhibited micromolar inhibitory potency against three distinct human tumor cell lines, highlighting the potential of the cinnoline scaffold for developing inhibitors of the PI3K/Akt pathway. nih.gov
| Compound | Target | Cell Line | Activity (IC50) |
|---|---|---|---|
| 25 | PI3K | Tumor Cell Line 1 | 0.264 µM |
| Tumor Cell Line 2 | 2.04 µM | ||
| Tumor Cell Line 3 | 1.14 µM |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase is another important target in drug discovery, particularly for hematological malignancies and inflammatory diseases. Specific derivatives, namely 4-aminocinnoline-3-carboxamides , have been identified as inhibitors of BTK, further broadening the scope of cinnoline compounds as kinase-targeted therapeutic agents. nih.gov
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. nih.gov
Topoisomerase 1 (TOP1) Targeting
Extensive studies have been conducted on substituted dibenzo[c,h]cinnolines as non-camptothecin inhibitors of TOP1. nih.gov Structure-activity relationship (SAR) analyses of these derivatives have provided critical insights into their mechanism. For instance, research revealed that the presence of a methylenedioxy group on one of the rings was crucial for TOP1-targeting activity. nih.gov The removal of this group or its substitution with other functionalities, such as methoxy, benzyloxy, or hydroxy groups, led to a significant loss of inhibitory activity. nih.gov
Other Mechanistic Targets
The therapeutic potential of the cinnoline scaffold extends to other enzyme systems involved in various pathologies.
Human Neutrophil Elastase (HNE) Inhibition
Excessive activity of human neutrophil elastase is implicated in numerous inflammatory disorders. nih.gov In the search for new anti-inflammatory agents, cinnoline derivatives have been evaluated as potential inhibitors of HNE, demonstrating the versatility of this chemical scaffold. nih.gov
DNA Gyrase Inhibition
In the realm of infectious diseases, cinnoline derivatives have been investigated as antibacterial agents. jocpr.com The mechanism for their antibacterial action has been linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. jocpr.com This line of research, inspired by the structural similarities to established drugs like cinoxacin, suggests that the cinnoline core can be tailored to develop new antimicrobial agents. jocpr.comijper.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of 5-bromocinnoline (B6228990) synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic methods often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste generation. acs.org The focus is now shifting towards "green" and sustainable chemistry principles.
Emerging research is exploring several key areas:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The application of controlled microwave heating is a promising avenue for the efficient one-pot synthesis of functionalized cinnolines. researchgate.net
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. This method is being explored for the eco-friendly synthesis of heterocyclic compounds. mdpi.com
Nanocatalysis: The use of nanocatalysts offers significant advantages due to their high surface-area-to-volume ratio and unique electronic properties, leading to enhanced catalytic activity and selectivity. Researchers are investigating various nanocatalysts, such as those based on copper oxide and zinc oxide, for the synthesis of quinolines, a related class of heterocycles, which suggests a promising future for their application in cinnoline (B1195905) synthesis. nih.gov
One-Pot, Multicomponent Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product in a single step, are highly desirable for their efficiency and atom economy. acs.org Developing such protocols for this compound would significantly streamline its production.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based processes for the synthesis and derivatization of cinnolines is an active area of research.
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key goal of sustainable chemistry. rroij.comnih.gov
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound, Photocatalysis |
| Catalysts | Often stoichiometric reagents or precious metal catalysts | Recyclable nanocatalysts, Biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High, often with hazardous byproducts | Minimized through atom economy and recyclable catalysts |
| Process Type | Batch processing | Continuous flow processing |
Advanced Computational Design of Cinnoline-Based Compounds
The integration of computational chemistry is revolutionizing the way new molecules are designed and optimized. For this compound and its derivatives, in silico methods are set to accelerate the discovery of compounds with tailored properties, particularly for medicinal chemistry applications.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.orgnih.gov It is extensively used to screen virtual libraries of cinnoline derivatives to identify potential drug candidates by evaluating their binding affinity and interaction with the active site of a biological target. beilstein-journals.orgnih.govresearchgate.net This rational approach significantly reduces the time and cost associated with traditional drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of newly designed cinnoline derivatives, guiding synthetic efforts towards more potent compounds.
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can analyze vast datasets of chemical information to identify complex patterns and make predictions. nih.govmdpi.com These tools are being used to predict reaction outcomes, design novel molecules with desired properties (de novo drug design), and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govtaylorandfrancis.com For instance, machine learning can enhance the predictive power of docking studies by learning from the docking scores of known active and inactive compounds. nih.gov
Table 2: Key Computational Tools in Cinnoline Derivative Design
| Computational Tool | Primary Function | Application for this compound |
| Molecular Docking | Predicts ligand-protein binding interactions and affinity. researchgate.net | Virtual screening for potential enzyme inhibitors or receptor antagonists. beilstein-journals.orgnih.gov |
| QSAR | Correlates chemical structure with biological activity. mdpi.com | Predicts the potency of new derivatives to guide structural modifications. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. mdpi.com | Assesses the stability of ligand-protein complexes and conformational changes. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Designs novel scaffolds that retain key interaction points with a biological target. |
| Machine Learning (AI) | Learns from data to make predictions (e.g., activity, toxicity). mdpi.com | Accelerates hit identification, lead optimization, and ADMET prediction. nih.govtaylorandfrancis.com |
Exploration of Undiscovered Mechanistic Pathways
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. While classic methods like the Richter and Widman-Stoermer syntheses for cinnolines are known, there is still much to learn about the intricate details of these and other cyclization reactions. researchgate.netdrugfuture.comwikipedia.orgdrugfuture.com
Future research will likely focus on:
Detailed Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic isotope effect studies, isolation of intermediates) and computational modeling (e.g., Density Functional Theory - DFT) to elucidate the step-by-step pathways of cinnoline-forming reactions. ijper.org
Unveiling Novel Cyclization Strategies: The discovery of new ways to construct the cinnoline core is an ongoing endeavor. For example, transition-metal-free intramolecular redox cyclization reactions have been developed, proceeding through key intermediates like 2-nitrosobenzaldehyde. researchgate.net Further exploration could reveal other novel tandem or cascade reactions that form the bicyclic system in a single, efficient operation.
Understanding Regioselectivity: Investigating the factors that control the position of substituents during synthesis and functionalization is critical for creating specific isomers of this compound derivatives. Mechanistic insights can help rationalize and predict the regiochemical outcomes of reactions, such as the palladium-catalyzed annulation of 1-arylindazolones with allenoates, which can yield different regioisomers based on the reaction conditions. ijper.org
Applications in New Chemical Technologies
While much of the current research on cinnoline derivatives focuses on their biological activity, the unique electronic and photophysical properties of the cinnoline scaffold suggest significant potential in materials science and other chemical technologies. mdpi.compnrjournal.com The presence of the bromine atom in this compound provides a convenient handle for further functionalization, for example, through cross-coupling reactions, making it an attractive building block for more complex molecular architectures. nih.gov
Emerging application areas include:
Chemical Sensors: The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions. This property has been exploited in the development of novel poly(arylene ethynylene)s containing a cinnoline core, which have shown high sensitivity for quenching by palladium (Pd²⁺) ions, demonstrating their potential as fluorescent chemosensors. beilstein-journals.orgnih.govresearchgate.net
Organic Electronics: Azaheterocycles are increasingly being investigated for their use in organic electronic devices. openaccessjournals.com Related bromo-substituted N-heterocycles, such as 5,7-dibromo-8-hydroxyquinoline, have been successfully used as fluorescent materials in the production of Organic Light-Emitting Diodes (OLEDs). dergipark.org.trresearchgate.net This suggests that this compound and its derivatives could be promising candidates for new emissive or electron-transporting materials in OLEDs. nih.govresearchgate.netuconn.edu
Organic Photovoltaics (OPVs): Quinoline (B57606) derivatives have shown promise in applications for polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Given the structural similarity, the cinnoline framework represents an under-explored scaffold for the development of new organic semiconductors and dyes for photovoltaic applications.
The future of this compound research is bright, with significant opportunities for innovation in sustainable synthesis, computational design, mechanistic understanding, and the development of advanced materials for new technologies.
Q & A
Q. What are the established synthetic routes for 5-Bromocinnoline, and how can their efficiencies be systematically compared?
- Methodological Answer : Common synthetic approaches include direct bromination of cinnoline derivatives or coupling reactions using brominated precursors. To compare efficiencies, researchers should:
- Quantify yields under standardized conditions (temperature, solvent, catalyst).
- Use HPLC or GC-MS to assess purity and byproduct profiles .
- Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across trials .
- Reference kinetic studies to identify rate-limiting steps in competing pathways .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what critical data should be documented?
- Methodological Answer :
- 1H/13C NMR : Confirm bromine substitution patterns and aromatic proton environments. Report chemical shifts and coupling constants .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, crystal packing) .
- HPLC-MS : Validate purity and detect trace intermediates. Document retention times and mass fragmentation patterns .
- Elemental Analysis : Verify stoichiometric bromine content .
Q. What are the known solubility and stability profiles of this compound in common solvents, and how should these inform experimental design?
- Methodological Answer :
- Conduct solubility screens in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to quantify saturation points .
- Stability studies under varying pH, light, and temperature conditions via accelerated degradation tests. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature studies?
- Methodological Answer :
- Perform a systematic meta-analysis of published protocols, noting variables like catalyst loading or solvent purity .
- Replicate key studies under controlled conditions, ensuring reagent sourcing and equipment calibration are consistent .
- Use multivariate regression to isolate factors (e.g., temperature, stirring rate) contributing to yield discrepancies .
Q. What strategies enhance regioselectivity in the bromination of cinnoline derivatives to favor this compound formation?
- Methodological Answer :
- Electronic Tuning : Introduce electron-donating/withdrawing groups to direct bromine positioning. Validate via DFT calculations .
- Catalyst Design : Test Lewis acids (e.g., FeCl3) or directing groups to stabilize transition states. Monitor regioselectivity using in-situ IR spectroscopy .
- Solvent Effects : Compare polar aprotic vs. protic solvents; correlate outcomes with Kamlet-Taft parameters .
Q. How do computational models (e.g., DFT, MD) contribute to understanding the electronic properties of this compound, and what experimental validations are essential?
- Methodological Answer :
- DFT : Predict HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. Cross-validate with cyclic voltammetry and UV-Vis spectroscopy .
- Molecular Dynamics : Simulate solvent interactions and aggregation behavior. Compare with dynamic light scattering (DLS) data .
- Benchmarking : Ensure computational parameters (basis sets, solvation models) align with experimental conditions .
Q. What methodologies are recommended for analyzing conflicting biological activity data of this compound in different assay systems?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 values across assays (e.g., enzyme-based vs. cell-based). Account for membrane permeability differences .
- Target Engagement Studies : Use SPR or ITC to measure binding affinities independently .
- Meta-Analysis : Apply funnel plots to detect publication bias in reported activities .
Q. How can researchers design robust stability-indicating assays (SIAs) for this compound in complex matrices?
- Methodological Answer :
- Forced Degradation : Expose samples to heat, light, and oxidative stress. Use LC-MS/MS to identify degradation products .
- Method Validation : Assess specificity, LOD/LOQ, and recovery rates per ICH guidelines .
- Matrix Effects : Test interference from excipients or biological fluids using standard addition methods .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for handling variability in spectroscopic or chromatographic data of this compound?
- Methodological Answer :
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Error Analysis : Audit computational inputs (e.g., solvent dielectric constants, temperature) for alignment with experimental setups .
- Hybrid Methods : Combine DFT with machine learning to refine parameterization .
- Sensitivity Testing : Vary key variables (e.g., bond dissociation energies) to identify model limitations .
Literature & Reproducibility
What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on this compound’s mechanism of action?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:
- Novelty: Investigate understudied pathways (e.g., epigenetic modulation) .
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound dose), Comparison (control inhibitors), Outcomes (binding kinetics) .
Q. How can systematic reviews address gaps or biases in existing literature on this compound?
- Methodological Answer :
- PRISMA Guidelines : Document search strategies across databases (SciFinder, PubMed) to ensure transparency .
- Risk of Bias Assessment : Use ROBIS tool to evaluate study design flaws (e.g., unblinded assays) .
- Data Synthesis : Apply random-effects models to aggregate heterogeneous data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
